Methyl 3-acetylpicolinate Methyl 3-acetylpicolinate
Brand Name: Vulcanchem
CAS No.: 174681-87-9
VCID: VC14366570
InChI: InChI=1S/C9H9NO3/c1-6(11)7-4-3-5-10-8(7)9(12)13-2/h3-5H,1-2H3
SMILES:
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol

Methyl 3-acetylpicolinate

CAS No.: 174681-87-9

Cat. No.: VC14366570

Molecular Formula: C9H9NO3

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-acetylpicolinate - 174681-87-9

Specification

CAS No. 174681-87-9
Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
IUPAC Name methyl 3-acetylpyridine-2-carboxylate
Standard InChI InChI=1S/C9H9NO3/c1-6(11)7-4-3-5-10-8(7)9(12)13-2/h3-5H,1-2H3
Standard InChI Key ODTDOJIDRHNYAZ-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(N=CC=C1)C(=O)OC

Introduction

Chemical Identification and Structural Features

Methyl 3-acetylpicolinate belongs to the class of picolinic acid esters, distinguished by a pyridine backbone with substituents at the 2- and 3-positions. The 2-position is occupied by a methoxycarbonyl group (COOCH3\text{COOCH}_3), while the 3-position features an acetyl group (COCH3\text{COCH}_3). This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets .

Table 1: Molecular Properties of Methyl 3-Acetylpicolinate

PropertyValue
Molecular FormulaC9H9NO3\text{C}_9\text{H}_9\text{NO}_3
Molecular Weight179.17 g/mol
IUPAC NameMethyl 3-acetylpyridine-2-carboxylate
XLogP30.7
Hydrogen Bond Acceptors4
Topological Polar Surface Area65.5 Ų

The compound’s moderate lipophilicity (XLogP3=0.7\text{XLogP3} = 0.7) and balanced polar surface area suggest favorable membrane permeability, a critical factor in drug design .

Synthetic Strategies and Mechanistic Insights

Esterification and Acylation Pathways

The synthesis of methyl 3-acetylpicolinate likely involves sequential esterification and acylation steps. A plausible route begins with picolinic acid, which undergoes esterification with methanol under acidic conditions to form methyl picolinate. Subsequent Friedel-Crafts acylation at the 3-position introduces the acetyl group. This method parallels protocols used for analogous compounds, where dichloromethane serves as the solvent and carbodiimide-based coupling agents facilitate ester formation .

Catalytic Deprotection and Functionalization

Recent advances in picoloyl group chemistry demonstrate the utility of metal catalysts like FeCl3\text{FeCl}_3 or Cu(OAc)2\text{Cu(OAc)}_2 for selective deprotection. While these methods have been applied to carbohydrate derivatives , they could be adapted for modifying methyl 3-acetylpicolinate’s ester groups, enabling downstream functionalization.

Table 2: Representative Synthesis Conditions for Picolinate Derivatives

StepReagents/ConditionsYieldReference
EsterificationCH3OH,H+\text{CH}_3\text{OH}, \text{H}^+85%
AcylationAcetyl chloride, AlCl3\text{AlCl}_378%
DeprotectionFeCl3/MeOH\text{FeCl}_3/\text{MeOH}98%

Physicochemical Characterization

Spectroscopic Analysis

FT-IR Spectroscopy: Key absorption bands include ν(C=O)\nu(\text{C=O}) at 1720–1680 cm1^{-1} (ester and acetyl groups) and ν(C=N)\nu(\text{C=N}) at 1600 cm1^{-1} (pyridine ring) .
NMR Spectroscopy:

  • 1HNMR^1\text{H} \text{NMR}: Signals at δ\delta 2.6 (s, 3H, COCH3\text{COCH}_3), δ\delta 3.9 (s, 3H, OCH3\text{OCH}_3), and aromatic protons between δ\delta 7.5–8.5 .

  • 13CNMR^{13}\text{C} \text{NMR}: Peaks at δ\delta 170–175 (carbonyl carbons) and δ\delta 150–160 (pyridine carbons) .

Crystallographic Studies

While single-crystal X-ray diffraction (SC-XRD) data for methyl 3-acetylpicolinate are unavailable, studies on related compounds (e.g., methyl 5-((cinnamoyloxy)methyl)picolinate) reveal triclinic crystal systems with unit cell parameters a=6.1420A˚,b=7.5357A˚,c=17.635A˚a = 6.1420 \, \text{Å}, b = 7.5357 \, \text{Å}, c = 17.635 \, \text{Å} . Such data aid in predicting packing arrangements and intermolecular interactions.

Applications in Materials Science

Coordination Chemistry

The nitrogen atom in the pyridine ring enables coordination to transition metals, forming complexes with potential catalytic activity. For example, FeCl3\text{FeCl}_3-mediated reactions exploit such interactions for selective transformations .

Polymer Additives

Picolinate esters act as stabilizers in polymers, leveraging their electron-withdrawing groups to scavenge free radicals. This application aligns with the compound’s moderate thermal stability (Tdec>200CT_\text{dec} > 200^\circ \text{C}) .

Analytical and Computational Methods

Chromatographic Techniques

Gas chromatography-mass spectrometry (GC-MS) fragments methyl 3-acetylpicolinate into pyridinyl (m/z=77.02m/z = 77.02) and acetylated residues (m/z=103.05m/z = 103.05), consistent with bond dissociation energies .

Density Functional Theory (DFT)

DFT optimizations predict nucleophilic regions at the pyridine nitrogen and electrophilic sites at the carbonyl carbons, guiding reactivity assessments .

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